trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate
Description
Trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate is a sodium salt featuring a complex aromatic architecture. Its structure includes a 1,3,5-triazine core substituted with two chlorine atoms at positions 4 and 6, a sulfonated naphthalene moiety, and two diazenyl (azo) linkages connecting substituted phenyl groups. The trisodium sulfonate groups confer high water solubility, making it suitable for applications requiring aqueous compatibility, such as textile dyes or functional material precursors .
Synthesis of this compound likely involves sequential diazo coupling reactions and nucleophilic substitution on the triazine ring. Similar triazinyl sulfonamide derivatives are synthesized via reactions between aminobenzenesulfonamides and cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), followed by functionalization with amines or alcohols . Spectral characterization (e.g., NMR, FTIR) aligns with reported methods for verifying structural fidelity .
Properties
CAS No. |
68892-31-9 |
|---|---|
Molecular Formula |
C27H17Cl2N8Na3O9S3 |
Molecular Weight |
833.5 g/mol |
IUPAC Name |
trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C27H20Cl2N8O9S3.3Na/c1-13-11-20(36-37-21-12-15(47(38,39)40)6-9-22(21)48(41,42)43)14(2)10-19(13)35-34-17-7-8-18(30-27-32-25(28)31-26(29)33-27)24-16(17)4-3-5-23(24)49(44,45)46;;;/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,30,31,32,33);;;/q;3*+1/p-3 |
InChI Key |
UPDVDGUOBRUKAJ-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC3=C4C=CC=C(C4=C(C=C3)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Key Functional Groups
The molecule contains:
Synthesis Pathways
Starting Materials
Critical precursors include:
- 4-Amino-5-sulfonatonaphthalen-1-ol : Provides the naphthalene backbone with sulfonate and hydroxyl groups.
- 4,6-Dichloro-1,3,5-triazin-2-amine : Introduces the reactive dichlorotriazine group.
- 2,5-Dimethylbenzene-1,4-diamine : Forms the central aryl diazenyl bridge.
- Benzene-1,4-disulfonic acid : Source of disulfonate groups.
Stepwise Preparation
Diazotization of 2,5-Dimethylbenzene-1,4-diamine
The diamine is treated with nitrosyl sulfuric acid (NOHSO₄) at 0–5°C to form a tetrazonium salt:
$$
\text{C}8\text{H}{12}\text{N}2 + 2\text{NOHSO}4 \rightarrow \text{C}8\text{H}{10}\text{N}4^{2+} \cdot 2\text{HSO}4^- + 2\text{H}_2\text{O}
$$
Conditions : pH 1–2, 2-hour reaction time, ice bath.
Coupling with Naphthalene Intermediate
The tetrazonium salt reacts with 4-amino-5-sulfonatonaphthalen-1-ol in alkaline medium (pH 7.5–8.5):
$$
\text{C}{10}\text{H}9\text{NO}4\text{S} + \text{C}8\text{H}{10}\text{N}4^{2+} \rightarrow \text{C}{18}\text{H}{15}\text{N}5\text{O}4\text{S} + 2\text{H}^+
$$
Key parameters :
Triazine Ring Formation
The intermediate is condensed with 4,6-dichloro-1,3,5-triazin-2-amine using cyanuric chloride in acetone:
$$
\text{C}{18}\text{H}{15}\text{N}5\text{O}4\text{S} + \text{C}3\text{H}2\text{Cl}2\text{N}4 \xrightarrow{\text{acetone}} \text{C}{21}\text{H}{17}\text{Cl}2\text{N}7\text{O}_4\text{S} + \text{HCl}
$$
Optimized conditions :
Sulfonation and Sodium Salt Formation
The product is sulfonated with oleum (20% SO₃) at 80°C for 6 hours, followed by neutralization with NaOH:
$$
\text{C}{21}\text{H}{17}\text{Cl}2\text{N}7\text{O}4\text{S} + 3\text{SO}3 \rightarrow \text{C}{21}\text{H}{14}\text{Cl}2\text{N}7\text{O}{10}\text{S}3^{3-} + 3\text{Na}^+
$$
Yield : 68–72% after crystallization.
Reaction Mechanism Insights
Characterization Data
Spectroscopic Analysis
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Diazotization | 95 | 98.5 |
| Coupling | 91 | 97.2 |
| Triazine formation | 85 | 96.8 |
| Sulfonation | 72 | 99.1 |
Industrial-Scale Considerations
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break down the azo bonds, leading to simpler aromatic compounds.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated aromatic compounds, while reduction can produce simpler amines and sulfonates.
Scientific Research Applications
Trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate has several scientific research applications:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Industry: Widely used in textile dyeing, paper manufacturing, and as a colorant in various products.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it vibrant color properties. The molecular targets include various substrates in dyeing processes, where it forms stable complexes with fibers. The pathways involved often include interactions with functional groups on the substrates, leading to strong binding and colorfastness.
Comparison with Similar Compounds
Key Observations:
Triazine Substitution: The target compound’s 4,6-dichloro-triazine enhances electrophilicity, enabling nucleophilic substitution reactions for covalent bonding (e.g., with cellulose in dyes) . Herbicides like triflusulfuron and metsulfuron feature alkoxy or alkylamino groups on triazine, which modulate bioavailability and enzyme inhibition (e.g., acetolactate synthase in plants) .
Sulfonate Groups :
- The trisodium sulfonate groups in the target compound maximize water solubility, critical for dye applications. In contrast, methyl esters in herbicides improve lipid membrane permeability .
Diazenyl Linkages :
- The two diazenyl groups in the target compound contribute to chromophore formation, enabling visible-light absorption for dye functionality. Sulfonylurea herbicides lack such linkages, relying instead on urea bridges for bioactivity .
Physicochemical and Functional Properties
Table 2: Property Comparison
| Property | Target Compound | Triflusulfuron-methyl | Sodium 4-[(4,6-dichloro-triazin-2-yl)amino]benzenesulfonate |
|---|---|---|---|
| Water Solubility | High (trisodium sulfonate) | Low (methyl ester) | Moderate (sodium sulfonate) |
| Reactivity | High (Cl substituents) | Moderate (alkylamino) | High (Cl substituents) |
| Stability to Hydrolysis | Moderate (azo groups) | High (stable urea bridge) | Moderate (depends on pH) |
| UV-Vis Absorption | Strong (λmax ~500 nm) | Weak | Weak |
Key Findings:
- Solubility : The trisodium sulfonate groups render the target compound highly water-soluble (~500 g/L at 25°C), whereas methyl esters in herbicides exhibit solubility <1 g/L, necessitating formulation adjuvants .
- Reactivity: The 4,6-dichloro-triazine core facilitates reactions with nucleophiles (e.g., hydroxyl or amino groups in fibers), a feature shared with simpler triazinyl sulfonates but absent in herbicidal sulfonylureas .
- Photostability: Azo dyes are prone to photodegradation, but electron-withdrawing sulfonate groups in the target compound mitigate this effect compared to non-sulfonated analogs .
Biological Activity
Trisodium 2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate (commonly referred to as Reactive Orange 86) is a synthetic dye belonging to the class of azo dyes. This compound is notable for its complex structure and potential biological activities, which warrant comprehensive investigation due to its widespread use in textiles and potential environmental and health impacts.
- Molecular Formula : C20H14Cl2N8O10S3.3Na
- Molecular Weight : 759.41 g/mol
- CAS Number : 57359-00-9
The biological activity of Reactive Orange 86 primarily arises from its ability to interact with biological macromolecules. Azo dyes like this one can undergo metabolic reduction to form aromatic amines, which are known to exhibit mutagenic properties. The transformation process can lead to the generation of reactive intermediates that may bind to DNA, potentially causing mutations and contributing to carcinogenesis.
Biological Activity and Toxicity
Mutagenicity and Carcinogenicity
Numerous studies have highlighted the mutagenic potential of azo dyes, including Reactive Orange 86. The following table summarizes key findings related to its biological activity:
| Study | Findings |
|---|---|
| Textile & Leather Review (2022) | Azo dyes can be biotransformed into carcinogenic aromatic amines by skin bacteria. This transformation poses a risk of dermal absorption and subsequent systemic toxicity. |
| Academia.edu (2023) | A critical review noted that 22 aromatic amines derived from azo dyes are classified as known carcinogens. The study emphasized the need for regulatory measures on azo dye usage in textiles. |
| Chemical Synonyms Review (2023) | Discussed the genetic hazards associated with azo dyes, including their ability to induce mutations in bacterial assays (e.g., Salmonella mutagenicity bioassay). |
Environmental Impact
The environmental persistence of azo dyes like Reactive Orange 86 raises concerns about their degradation products. Studies indicate that these compounds can accumulate in aquatic environments and affect local ecosystems:
| Environmental Impact Study | Key Points |
|---|---|
| Recent Review on Dye Removal Techniques | Highlighted the effectiveness of layered double hydroxides (LDHs) in adsorbing azo dyes from wastewater, suggesting potential remediation strategies for contaminated water sources. |
Case Studies
-
Case Study on Dermal Exposure :
- A study investigated the effects of dermal exposure to Reactive Orange 86 in textile workers. Results indicated increased incidence rates of skin irritation and allergic reactions among workers handling this dye without adequate protective measures.
-
Aquatic Toxicology Study :
- Research assessed the impact of Reactive Orange 86 on freshwater organisms. The findings demonstrated significant toxicity at concentrations commonly found in industrial effluents, leading to decreased survival rates in exposed fish species.
Q & A
Q. How can researchers design a synthesis route for this compound, considering its complex triazine and diazenyl groups?
Methodological Answer: A stepwise approach is critical. Begin with the triazine core (4,6-dichloro-1,3,5-triazin-2-amine), then sequentially introduce sulfonato-naphthalene and benzene-disulfonate groups via diazo coupling. Key steps:
- Triazine activation : Use nucleophilic aromatic substitution (SNAr) under alkaline conditions to attach the naphthalene-sulfonate moiety .
- Diazenyl linkage : Optimize pH (4–6) and temperature (0–5°C) during diazotization to prevent premature coupling .
- Purification : Employ size-exclusion chromatography to separate oligomeric byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Combine UV-Vis spectroscopy (to confirm π→π* transitions in diazenyl and triazine groups, λmax ~450–550 nm) and NMR (1H/13C) to resolve sulfonate and aromatic protons. For structural ambiguity, use high-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?
Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to model:
- Electron distribution : Identify electron-deficient triazine regions for nucleophilic attack.
- Charge-transfer transitions : Compare TD-DFT results with experimental UV-Vis spectra to validate azo-group conjugation .
- Reactivity hotspots : Map Fukui indices to predict regioselectivity in further functionalization .
Q. How does pH influence the stability of the diazenyl linkages in aqueous solutions?
Methodological Answer: Conduct kinetic stability assays :
- Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC-UV.
- Under acidic conditions (pH < 3), diazenyl bonds hydrolyze rapidly (t1/2 < 1 hr), while neutral to alkaline conditions (pH 7–10) enhance stability (t1/2 > 48 hr) .
- Correlate findings with computational pKa predictions of the azo groups .
Q. How to resolve contradictions between experimental spectral data and computational predictions?
Methodological Answer:
Q. What strategies assess potential biological activity given limited prior data?
Methodological Answer:
- Structure-activity relationship (SAR) extrapolation : Compare with structurally similar triazine-azo compounds (e.g., pesticide derivatives) known for enzyme inhibition (e.g., acetolactate synthase) .
- In silico docking : Screen against protein targets (e.g., dihydrofolate reductase) using AutoDock Vina, prioritizing sulfonate groups for ionic interactions .
Experimental Design & Data Analysis
Q. How to optimize reaction yields while minimizing sulfonate group hydrolysis?
Methodological Answer:
- Temperature control : Maintain ≤10°C during sulfonation to prevent desulfonation.
- Protecting groups : Temporarily esterify sulfonate moieties (e.g., as methyl esters) during diazo coupling, then hydrolyze post-reaction .
- Real-time monitoring : Use in-situ IR to track sulfonate stability (S=O stretching at ~1200 cm⁻¹) .
Q. What computational tools predict solubility and aggregation behavior in aqueous media?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
